molecular formula C22H22N4O6S B4777025 (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B4777025
M. Wt: 470.5 g/mol
InChI Key: SOONJJYRAIKGMW-AWNIVKPZSA-N
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Description

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is a synthetic sulfonamide derivative characterized by a pyrimidine ring substituted with 2,6-dimethoxy groups, a sulfamoyl linker, and a 4-methoxyphenylprop-2-enamide moiety. This compound’s structural complexity confers unique physicochemical and pharmacological properties. The pyrimidine core and sulfamoyl group are critical for interactions with biological targets, such as bacterial enzymes like dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . The 4-methoxyphenyl group enhances solubility and modulates pharmacokinetics, making it a candidate for antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S/c1-30-17-9-4-15(5-10-17)6-13-20(27)23-16-7-11-18(12-8-16)33(28,29)26-19-14-21(31-2)25-22(24-19)32-3/h4-14H,1-3H3,(H,23,27)(H,24,25,26)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOONJJYRAIKGMW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the methoxyphenyl group. Common reagents used in these reactions include dimethoxybenzene , sulfonyl chloride , and methoxybenzaldehyde . The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids , bases , oxidizing agents , and reducing agents . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Biological Activity Unique Properties References
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide 2,6-Dimethoxy-pyrimidine, sulfamoyl linker, 4-methoxyphenylprop-2-enamide 468.5 Antibacterial (DHPS inhibition), anti-inflammatory High solubility due to methoxy groups; enhanced enzyme binding via pyrimidine core
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide 4,6-Dimethyl-pyrimidine, sulfamoyl linker, 4-methoxyphenylprop-2-enamide 452.5 Antibacterial Reduced steric hindrance from methyl groups improves membrane permeability
(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide Fluorophenyl-sulfamoyl linker, 4-methoxyphenylprop-2-enamide 442.4 Enzyme inhibition (e.g., kinase targets) Fluorine enhances metabolic stability and target affinity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide 2,6-Dimethyl-pyrimidine, sulfamoyl linker, acetamide tail 349.4 Antimicrobial Lower molecular weight improves bioavailability; limited solubility
(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide 4,6-Dimethyl-pyrimidine, sulfamoyl linker, 4-ethoxyphenylprop-2-enamide 466.5 Antibacterial, anticancer Ethoxy group increases lipophilicity and tissue penetration

Structural and Functional Analysis

Pyrimidine Substitutions
  • 2,6-Dimethoxy vs. 4,6-Dimethyl Pyrimidine : Methoxy groups in the target compound improve water solubility and hydrogen-bonding capacity, whereas methyl groups in analogs (e.g., 4,6-dimethylpyrimidine) prioritize lipophilicity for membrane traversal .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine substitution (e.g., in ’s compound) enhances metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Sulfamoyl Linker

The sulfamoyl group (-SO₂NH-) is conserved across analogs, enabling DHPS inhibition by mimicking para-aminobenzoic acid (PABA), a natural substrate . Modifications to adjacent groups (e.g., pyrimidine vs. fluorophenyl) alter binding kinetics and selectivity.

Enamide Tail
  • 4-Methoxyphenylprop-2-enamide : The conjugated double bond in the enamide moiety stabilizes the molecule’s planar conformation, facilitating π-π stacking with aromatic residues in target enzymes .
  • Ethoxyphenyl vs. Methoxyphenyl : Ethoxy substitution increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

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